1-((2-ethoxy-4-methylphenyl)sulfonyl)-1H-imidazole
CAS No.: 927636-58-6
Cat. No.: VC21524182
Molecular Formula: C12H14N2O3S
Molecular Weight: 266.32g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 927636-58-6 |
|---|---|
| Molecular Formula | C12H14N2O3S |
| Molecular Weight | 266.32g/mol |
| IUPAC Name | 1-(2-ethoxy-4-methylphenyl)sulfonylimidazole |
| Standard InChI | InChI=1S/C12H14N2O3S/c1-3-17-11-8-10(2)4-5-12(11)18(15,16)14-7-6-13-9-14/h4-9H,3H2,1-2H3 |
| Standard InChI Key | SPKYRSYMQCSPRU-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C=CC(=C1)C)S(=O)(=O)N2C=CN=C2 |
| Canonical SMILES | CCOC1=C(C=CC(=C1)C)S(=O)(=O)N2C=CN=C2 |
Introduction
Chemical Identity and Structural Characteristics
1-((2-ethoxy-4-methylphenyl)sulfonyl)-1H-imidazole is an organic compound featuring an imidazole ring substituted with a sulfonyl group attached to a 2-ethoxy-4-methylphenyl moiety. This distinctive chemical structure contributes to its potential applications in scientific research and pharmaceutical development. The compound represents an important class of sulfonylated heterocycles that have garnered attention for their diverse biological activities.
The compound consists of three key structural components: an imidazole ring, a sulfonyl linking group, and a 2-ethoxy-4-methylphenyl moiety. The imidazole ring serves as the core heterocyclic structure, while the sulfonyl group (SO₂) functions as a linking bridge to the aromatic ring system. The 2-ethoxy-4-methylphenyl group contributes to the compound's lipophilicity and potential binding interactions in biological systems .
Physical and Chemical Properties
The physical and chemical properties of 1-((2-ethoxy-4-methylphenyl)sulfonyl)-1H-imidazole are summarized in Table 1, providing essential information for researchers working with this compound.
Table 1: Physical and Chemical Properties of 1-((2-ethoxy-4-methylphenyl)sulfonyl)-1H-imidazole
| Property | Value |
|---|---|
| CAS Number | 927636-58-6 |
| Molecular Formula | C₁₂H₁₄N₂O₃S |
| Molecular Weight | 266.32 g/mol |
| IUPAC Name | 1-(2-ethoxy-4-methylphenyl)sulfonylimidazole |
| Standard InChI | InChI=1S/C12H14N2O3S/c1-3-17-11-8-10(2)4-5-12(11)18(15,16)14-7-6-13-9-14/h4-9H,3H2,1-2H3 |
| Standard InChIKey | SPKYRSYMQCSPRU-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C=CC(=C1)C)S(=O)(=O)N2C=CN=C2 |
| Physical Appearance | Not specified in literature |
The molecular structure features several functional groups that contribute to its chemical reactivity and potential biological activity. The imidazole ring (C₃H₄N₂) is a five-membered aromatic heterocycle containing two nitrogen atoms. This structural component is known for its ability to participate in hydrogen bonding, metal coordination, and other intermolecular interactions, making it valuable in medicinal chemistry applications .
Mechanism of Action
Molecular Interactions
The compound can interact with biological targets through multiple mechanisms:
These combined interaction mechanisms could contribute to the compound's potential efficacy in various biological applications, though specific activity profiles would require experimental validation.
Structural Comparison with Related Compounds
1-((2-ethoxy-4-methylphenyl)sulfonyl)-1H-imidazole belongs to a broader class of sulfonylated imidazole derivatives. Comparing this compound with structurally related molecules provides insights into structure-activity relationships and potential applications.
Comparison with Similar Compounds
Table 2 presents a comparison of 1-((2-ethoxy-4-methylphenyl)sulfonyl)-1H-imidazole with structurally related compounds.
Table 2: Structural Comparison of Related Sulfonylated Imidazole Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|
| 1-((2-ethoxy-4-methylphenyl)sulfonyl)-1H-imidazole | C₁₂H₁₄N₂O₃S | 266.32 | Ethoxy group at position 2, methyl at position 4 of phenyl ring |
| 1-(p-toluenesulfonyl)imidazole | C₁₀H₁₀N₂O₂S | 222.26 | Methyl group at para position of phenyl ring, no ethoxy group |
| 1-[(2-ethoxy-5-methylphenyl)sulfonyl]-2-ethyl-1H-imidazole | C₁₄H₁₈N₂O₃S | 294.37 | Ethyl group at position 2 of imidazole, methyl at position 5 of phenyl ring |
| 1,2-dimethyl-5-[(4-methylphenyl)sulfonyl]-4-nitro-1H-imidazole | C₁₂H₁₃N₃O₄S | 295.31 | Methyl groups at positions 1 and 2 of imidazole, nitro group at position 4 |
The structural variations among these compounds can significantly impact their chemical reactivity, binding affinity to biological targets, and pharmacokinetic properties. The unique combination of functional groups in 1-((2-ethoxy-4-methylphenyl)sulfonyl)-1H-imidazole may confer distinct chemical and biological properties compared to other sulfonylated imidazoles .
Structure-Activity Relationships
The position and nature of substituents on both the imidazole and phenyl rings can significantly influence the biological activity of sulfonylated imidazole derivatives:
Understanding these structure-activity relationships is essential for rational design of new derivatives with enhanced biological activities or improved pharmacokinetic properties.
Analytical Characterization
Analytical characterization of 1-((2-ethoxy-4-methylphenyl)sulfonyl)-1H-imidazole typically involves a combination of spectroscopic and chromatographic techniques to confirm its structure and assess its purity.
Spectroscopic Characterization
While specific spectroscopic data for 1-((2-ethoxy-4-methylphenyl)sulfonyl)-1H-imidazole is limited in the available literature, expected spectroscopic characteristics can be inferred from related compounds:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show characteristic signals for the imidazole protons (typically between δ 7-8 ppm), aromatic protons of the phenyl ring, the methyl group (around δ 2.3-2.5 ppm), and the ethoxy group (ethyl CH₂ around δ 4.0-4.5 ppm, CH₃ around δ 1.3-1.5 ppm).
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¹³C NMR would show signals for the imidazole carbons, aromatic carbons, and the carbons of the methyl and ethoxy groups .
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Infrared (IR) Spectroscopy:
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Mass Spectrometry:
Chromatographic Analysis
High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) would be typically employed to assess the purity of the compound and monitor reactions during its synthesis. These techniques can also be used for the isolation and purification of the compound from reaction mixtures.
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